

Physical properties and molecular weight of Lyso-PAF C-16-d4.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lyso-PAF C-16-d4

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Technical Guide: Lyso-PAF C16-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties and biological relevance of Lyso-PAF C16-d4, a deuterated analog of Lyso-Platelet-Activating Factor C16. This document is intended to serve as a comprehensive resource, summarizing key data, outlining its primary application, and detailing its role in cellular signaling.

Core Physical and Chemical Properties

Lyso-PAF C16-d4 is a synthetic, isotopically labeled lipid primarily utilized as an internal standard for the accurate quantification of its non-deuterated counterpart, Lyso-PAF C16, in complex biological matrices using mass spectrometry-based techniques.^[1] The incorporation of four deuterium atoms provides a distinct mass shift, facilitating its differentiation from the endogenous analyte without significantly altering its chemical behavior.

Quantitative Data Summary

Property	Value	References
Molecular Formula	C ₂₄ H ₄₈ D ₄ NO ₆ P	[1][2][3][4]
Formula Weight	485.7 g/mol	[1][2][3][4]
Exact Mass	485.67 Da	[2]
Purity	≥99% deuterated forms (d ₁ -d ₄)	[1][3][4]
Formulation	A solution in ethanol	[1][3][4]
Appearance	Colorless to light yellow liquid	[2][5]
Storage Temperature	-20°C	[1][6]
Stability	≥ 2 years at -20°C	[1]
Shipping	Wet ice	[1]

Solubility

Solvent	Concentration	References
Dimethylformamide (DMF)	10 mg/mL	[1][3]
Dimethyl sulfoxide (DMSO)	10 mg/mL	[1][3]
Ethanol	10 mg/mL	[1][3]
PBS (pH 7.2)	10 mg/mL	[1][3]
Water	20 mg/mL	[1][3]

Experimental Applications and Protocols

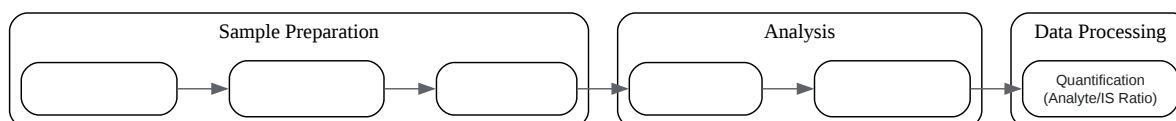
The primary application of Lyso-PAF C16-d4 is as an internal standard in quantitative mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [1][3] The use of a stable isotope-labeled internal standard is the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring high accuracy and precision.

General Protocol for Quantification of Lyso-PAF C16 using LC-MS/MS

While specific protocols may vary depending on the biological matrix and instrumentation, the general workflow involves the following steps:

- **Sample Preparation:** A known amount of Lyso-PAF C16-d4 is spiked into the biological sample (e.g., plasma, cell lysate) at the beginning of the extraction process.
- **Lipid Extraction:** Lipids, including the analyte and the internal standard, are extracted from the sample using a suitable organic solvent system, such as a modified Bligh-Dyer or Folch extraction.
- **Chromatographic Separation:** The lipid extract is then subjected to reverse-phase liquid chromatography to separate Lyso-PAF C16 from other lipid species.
- **Mass Spectrometric Detection:** The eluent from the LC column is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. Specific precursor-to-product ion transitions are monitored for both the endogenous Lyso-PAF C16 and the deuterated internal standard, Lyso-PAF C16-d4.
- **Quantification:** The peak area ratio of the analyte to the internal standard is calculated and used to determine the concentration of the endogenous Lyso-PAF C16 by referencing a standard curve.

Experimental Workflow for LC-MS/MS Quantification



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Caption: General workflow for the quantification of Lyso-PAF C16 using Lyso-PAF C16-d4 as an internal standard.

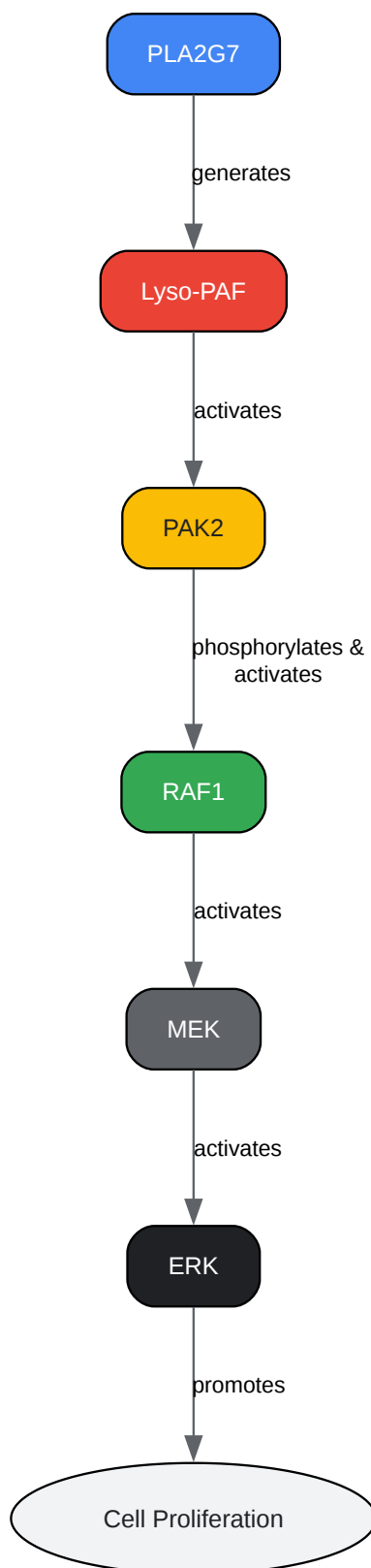
Biological Significance and Signaling Pathways

Lyso-PAF C16 is the biologically inactive precursor of Platelet-Activating Factor (PAF) C16, a potent lipid mediator involved in various physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis.[3][4] Lyso-PAF is generated through two primary pathways: the de novo pathway and the remodeling pathway. The remodeling pathway, which is primarily responsible for PAF production during inflammatory responses, involves the hydrolysis of membrane phospholipids by phospholipase A₂ to form Lyso-PAF, which is then acetylated to produce PAF.[4] Conversely, the inactivation of PAF is carried out by PAF acetylhydrolases (PAF-AH), which convert PAF back to Lyso-PAF.[4]

Historically considered merely an inactive precursor, recent evidence has unveiled a novel intracellular signaling function for Lyso-PAF.[1][2] It has been demonstrated that intracellular Lyso-PAF can contribute to the activation of the RAS-RAF1 signaling pathway, a critical cascade in cell proliferation and cancer.[1][2]

Lyso-PAF in the RAS-RAF1 Signaling Pathway

Lyso-PAF has been shown to directly bind to and activate p21-activated kinase 2 (PAK2).[1][2] Activated PAK2, in turn, contributes to the phosphorylation and subsequent activation of RAF1. This signaling axis is particularly relevant in cells with mutant NRAS, where it plays a role in MEK-ERK pathway activation.[1]

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Caption: Intracellular signaling pathway of Lyso-PAF in the activation of the RAF1-MEK-ERK cascade.

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- To cite this document: BenchChem. [Physical properties and molecular weight of Lyso-PAF C-16-d4.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196397#physical-properties-and-molecular-weight-of-lyso-paf-c-16-d4]

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